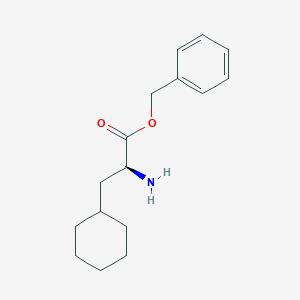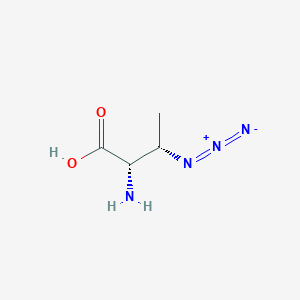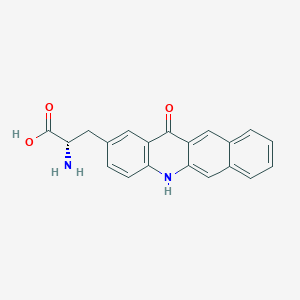
(S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid is a complex organic compound with significant relevance in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group of L-lysine, followed by the introduction of the imidazole ring through cyclization reactions. The steps include:
Protection of the Amino Group: Using a protecting group such as Boc (tert-butoxycarbonyl) to protect the amino group of L-lysine.
Cyclization: Reacting the protected lysine with a suitable reagent to form the imidazole ring. This often involves the use of reagents like cyanamide and formic acid under controlled conditions.
Deprotection: Removing the protecting group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.
科学的研究の応用
(S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism by which (S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, influencing biochemical pathways. This binding can modulate enzyme activity, alter metabolic processes, and affect cellular functions.
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but differing in the position of the amino group.
Lysine: Another amino acid, which serves as a precursor in the synthesis of (S)-2-Amino-5-(2-amino-4-oxo-4,5-dihydro-1H-imidazol-1-yl)pentanoic acid.
Imidazole: A simpler compound with a basic imidazole ring structure.
Uniqueness
This compound is unique due to its combination of an amino acid backbone with an imidazole ring, providing distinct chemical properties and biological activities not found in simpler analogs like histidine or imidazole.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic methods, chemical behavior, and applications
特性
IUPAC Name |
(2S)-2-amino-5-(2-imino-4-oxoimidazolidin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-12-4-6(13)11-8(12)10/h5H,1-4,9H2,(H,14,15)(H2,10,11,13)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWQTCZBBCWDLU-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N)N1CCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=N)N1CCC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate](/img/structure/B8084670.png)












